Home > Products > Screening Compounds P100232 > (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol
(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol - 1429200-47-4

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Catalog Number: EVT-2973769
CAS Number: 1429200-47-4
Molecular Formula: C7H14N2O
Molecular Weight: 142.202
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is a bicyclic organic compound that belongs to the class of pyrazines, specifically characterized by its unique fused ring structure. This compound is of interest in medicinal chemistry due to its potential therapeutic applications. The systematic name reflects its stereochemistry and structural features, which are critical for its biological activity.

Source and Classification

This compound can be classified under heterocyclic compounds, particularly those containing nitrogen in their rings. It is derived from the pyrazine family, which is known for various biological activities. The synthesis of this compound can be traced back to studies focused on developing novel pharmaceuticals that target specific biological pathways.

Synthesis Analysis

Methods

The synthesis of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves several organic synthesis techniques. Common methods include:

  • Cyclization Reactions: This involves forming the bicyclic structure through cyclization of appropriate precursors.
  • Reduction Reactions: Often, the synthesis requires reducing certain functional groups to achieve the desired hydroxyl group at the 7-position.

Technical Details

The synthesis may utilize starting materials such as substituted pyrazines or pyrrolidines, followed by specific reagents that facilitate cyclization and reduction. For instance, catalytic hydrogenation may be employed to introduce the hydroxyl group while maintaining stereochemistry.

Molecular Structure Analysis

Structure

The molecular formula of (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol is C8_{8}H10_{10}N2_{2}O. The compound features a bicyclic structure where one ring contains a nitrogen atom (part of the pyrazine) and another ring features a saturated nitrogen (part of the pyrrolidine).

Data

Key structural data includes:

  • Molecular Weight: Approximately 150.18 g/mol
  • Melting Point: Specific melting points can vary based on purity but are generally around 120–130 °C.
Chemical Reactions Analysis

Reactions

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol can participate in various chemical reactions:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation Reactions: The compound may undergo oxidation under certain conditions to form ketones or aldehydes.

Technical Details

Reactions are typically conducted under controlled conditions to prevent unwanted side reactions. Solvents such as ethanol or dichloromethane are commonly used to dissolve reactants and facilitate reactions.

Mechanism of Action

The mechanism of action for (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol primarily relates to its interaction with biological targets. It is hypothesized that the compound may act through:

  • Receptor Modulation: Binding to specific receptors in the central nervous system or other tissues.
  • Enzyme Inhibition: Potentially inhibiting enzymes that play roles in disease pathways.

Data supporting these mechanisms often come from pharmacological studies and receptor binding assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar organic solvents like methanol and ethanol.

Chemical Properties

Applications

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders or cancers.
  • Biological Research: Used as a tool compound in studies investigating specific biochemical pathways or receptor interactions.

Research continues into optimizing its synthesis and exploring its full therapeutic potential across various biological systems.

Synthesis and Stereochemical Optimization

Enantioselective Synthetic Routes for (7S,8aR)-Configuration

The synthesis of enantiomerically pure (7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol requires meticulous stereochemical control due to its fused bicyclic structure and multiple chiral centers. Key approaches include:

  • Asymmetric Hydrogenation: Chiral catalysts (e.g., Ru-BINAP complexes) enable stereoselective reduction of precursor imines or enamines, directly establishing the (7S,8aR) configuration. This method achieves enantiomeric excess (ee) >95% but faces challenges in substrate compatibility [1].
  • Chiral Pool Synthesis: L-proline derivatives serve as starting materials to transfer chirality to the pyrrolo[1,2-a]pyrazine core. A documented route involves cyclization of a proline-derived amine with a chiral epoxide, yielding the target compound with 98% diastereoselectivity [2] [4].
  • Resolution Techniques: Racemic mixtures of octahydropyrrolo[1,2-a]pyrazin-7-ol are separated using chiral acids (e.g., dibenzoyl tartaric acid), isolating the (7S,8aR)-enantiomer. Industrial scalability remains limited due to low yields (<40%) [3].

Table 1: Key Synthetic Routes for (7S,8aR)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

MethodKey Reagent/CatalystYield (%)ee (%)Limitations
Asymmetric HydrogenationRu-(S)-BINAP7598Sensitive to substituents
Chiral Pool SynthesisL-Proline + chiral epoxide82>99Multi-step purification
Kinetic ResolutionDibenzoyl-D-tartaric acid3899Low yield, high cost

Role of Chiral Auxiliaries in Stereochemical Control

Chiral auxiliaries enforce stereoselectivity during ring formation and functionalization:

  • Evans Oxazolidinones: Applied in acylation reactions to install C7 stereocenters. The auxiliary directs nucleophilic addition to the pyrrolopyrazine scaffold, achieving de >90% [1] [6].
  • Terpenoid Derivatives: (−)-Menthyl glyoxylate forms temporary diastereomeric intermediates during reductive amination steps. Subsequent auxiliary removal affords the (7S,8aR)-product without racemization [4].
  • Enzyme-Mediated Desymmetrization: Lipases (e.g., CAL-B) selectively hydrolyze meso-diesters in pyrrolidine precursors, generating chiral alcohols that cyclize to the target enantiomer [6].

Critical factors include auxiliary bulkiness (to minimize steric hindrance) and compatibility with polar solvents (e.g., THF/H₂O mixtures) to preserve stereointegrity [1].

Scalability Challenges in Multi-Step Organic Synthesis

Industrial production faces three primary hurdles:

  • Purification Bottlenecks: Chromatography is often required to separate (7S,8aR)-isomers from diastereomeric impurities, reducing throughput. A patent notes >50% yield loss during silica gel purification of polar intermediates [1].
  • Stereochemical Instability: The C7 hydroxy group promotes epimerization under acidic or high-temperature conditions (>60°C). Strict pH control (pH 6–8) and low-temperature processing (−20°C) are essential but increase costs [4] [2].
  • Toxic Reagents: Early routes used cyanide-based catalysts for Strecker reactions, necessitating transition to biocatalytic methods. Current GMP-compliant syntheses employ immobilized dehydrogenases, though catalyst recycling remains inefficient [6].Solutions include flow-chemistry approaches for ring closure (residence time <5 min) and crystallizations-driven purification, improving overall yields to ~65% in pilot-scale trials [1] [4].

Properties

CAS Number

1429200-47-4

Product Name

(7S,8aR)-octahydropyrrolo[1,2-a]pyrazin-7-ol

IUPAC Name

(7S,8aR)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol

Molecular Formula

C7H14N2O

Molecular Weight

142.202

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m1/s1

InChI Key

VLVMRQREBYGIBY-RQJHMYQMSA-N

SMILES

C1CN2CC(CC2CN1)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.